N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C17H25NO and a molecular weight of 259.3865 . This compound is known for its unique structure, which includes a cyclohexane ring attached to a carboxamide group and a 4-sec-butylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide typically involves the reaction of 4-sec-butylphenylamine with cyclohexanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Wirkmechanismus
The mechanism of action of N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[4-(butan-2-yl)phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
- N-(4-butylphenyl)cyclohexanecarboxamide
- N-(4-sec-butylphenyl)-3-phenylacrylamide
- N-(4-sec-butylphenyl)-4-chlorobenzamide
- N-(4-sec-butylphenyl)-4-ethoxybenzamide
These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the 4-sec-butylphenyl group and the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H25NO |
---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-(4-butan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H25NO/c1-3-13(2)14-9-11-16(12-10-14)18-17(19)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
WTKPSEYOHHQRSA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.